molecular formula C9H8BrNOS B595465 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one CAS No. 14944-02-6

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Cat. No.: B595465
CAS No.: 14944-02-6
M. Wt: 258.133
InChI Key: FXZHXMJHEVEOBT-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a chemical compound belonging to the benzothiazepine class. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a bromine atom at the 7th position and a ketone group at the 5th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with α-bromoacetyl bromide, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

    Cyclization and Ring-Opening: The benzothiazepine ring can participate in further cyclization reactions or be opened under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzothiazepines.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bromine atom and ketone group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clotiazepam: Another benzothiazepine with anxiolytic properties.

Uniqueness

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is unique due to the presence of the bromine atom and the specific positioning of functional groups, which may confer distinct chemical and biological properties compared to other benzothiazepines.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHXMJHEVEOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856589
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14944-02-6
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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